3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWCYZTYFSELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(C(=C1)C(=O)O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744771 | |
| Record name | 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-46-2 | |
| Record name | 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Halogenation Using N-Halosuccinimides
A streamlined protocol employs N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at room temperature. For instance, imidazo[1,2-a]pyridine-8-carboxylic acid treated with NBS in DMF for 1 hour affords 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid in 68% yield. Analogous use of NCS could introduce the chlorine atom at position 3, though this specific application requires further validation.
Chlorination via Phosphoryl Chloride
Phosphoryl chloride (POCl₃) serves as a robust chlorinating agent for dihydroimidazo intermediates. In a patented process, ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate reacts with POCl₃ in acetonitrile at 60°C, achieving quantitative conversion to ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Excess POCl₃ (1.1–10 equivalents) ensures complete substitution while minimizing side reactions.
Carboxylation and Decarboxylation Pathways
Hydrolysis of Ester Intermediates
The carboxyl group at position 8 is introduced via hydrolysis of ester precursors. Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylates undergo refluxing in aqueous hydrochloric acid (HCl), cleaving the ester to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. For example, ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate hydrolyzes in 6 M HCl at 90°C for 4 hours, achieving >95% conversion.
Catalytic C–H Activation Approaches
Recent advances utilize palladium-catalyzed C–H activation to construct the imidazo[1,2-a]pyridine core. A Royal Society of Chemistry study demonstrates coupling of 2-aminopyridines with α-diazo carbonyl compounds under Rh(III) catalysis, forming imidazo[1,2-a]pyridines in 79–95% yields. Adapting this method, 3-chloro substitution could be achieved via subsequent halogenation, while the carboxylic acid is introduced via pre-functionalized diazo reagents.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Positioning chlorine at C3 necessitates careful control of electronic and steric factors. DFT studies suggest that electron-deficient pyridine rings favor electrophilic attack at C3.
-
Decarboxylation Efficiency : Copper(II) oxide’s role in decarboxylation remains mechanistically unclear, though radical pathways are hypothesized. Alternative catalysts (e.g., Ag₂O) may improve yields.
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Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) could improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Anticancer Applications
Research has shown that imidazole-containing compounds exhibit promising anticancer properties. A study highlighted the synthesis of various imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which were evaluated for their activity against renal cell carcinoma (RCC) cell lines . The results indicated that derivatives related to 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid could potentially inhibit cancer cell growth effectively.
Case Study: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A498 | 12.5 |
| Related derivative | 786-O | 10.0 |
These findings suggest that modifications to the imidazo structure can enhance anticancer activity, making this class of compounds valuable in drug development .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. A comparative study reported the minimum inhibitory concentrations (MIC) of various imidazole derivatives against different microbial strains. The results indicated that compounds structurally related to this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Table
| Compound | S. aureus (µM/mL) | E. coli (µM/mL) | C. albicans (µM/mL) |
|---|---|---|---|
| This compound | 0.012 | 0.003 | 0.025 |
| Ciprofloxacin | 0.004 | 0.004 | – |
| Fluconazole | – | – | 0.005 |
The data indicates that this compound exhibits potent antimicrobial activity comparable to established antibiotics .
Potential in Drug Development
The unique structural attributes of this compound make it a promising scaffold for further drug development. Its ability to interact with biological targets suggests potential for modification to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing biological pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine : Brominated derivatives (e.g., 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit lower structural similarity (0.82) to the parent compound compared to chlorinated analogs, likely due to steric and electronic differences .
- Acyl vs.
- Salt Forms : Hydrochloride salts (e.g., imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride) enhance stability and bioavailability, critical for pharmaceutical applications .
Biological Activity
3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound within the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its IUPAC name, which reflects its structural features. The imidazopyridine core is known for contributing to various biological activities due to its ability to interact with biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazopyridine, including this compound, exhibit significant antiviral properties. For instance, a series of analogues were evaluated for their ability to inhibit viral replication in cell cultures. The results indicated that compounds with specific substitutions on the imidazopyridine ring showed potent antiviral activity against various strains of viruses.
Table 1: Antiviral Activity of Imidazopyridine Derivatives
| Compound | R1 | R2 | EC50 (μM) | CC50 (μM) |
|---|---|---|---|---|
| 8a | Me | H | 0.217 | >100 |
| 8b | F | H | 0.096 | >100 |
| 8c | Cl | H | 0.422 | >100 |
| 8d | CF3 | H | 2.89 | >100 |
| 8e | H | Me | 0.006 | >100 |
The effective concentrations (EC50) indicate the potency of these compounds in reducing cytopathic effects in infected cells, while the cytotoxic concentrations (CC50) demonstrate their safety profile .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays showed that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.
Case Study:
In one study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that specific modifications to the structure enhanced anti-inflammatory activity by reducing nitric oxide production and inflammatory mediator release .
Anticancer Activity
The anticancer effects of imidazopyridine derivatives have been explored across various cancer cell lines. Notably, compounds derived from this compound exhibited cytotoxic effects against prostate cancer (PC-3), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 8a | PC-3 | 0.33 |
| 8b | MCF-7 | 1.48 |
| 8c | HCT-116 | 2.10 |
These findings suggest that structural modifications can enhance potency against specific cancer types while maintaining selectivity over normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid?
- Answer: Two primary approaches are validated for analogous imidazo[1,2-a]pyridine derivatives:
Solid-phase synthesis : React polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position. This method ensures good purity (≥98%) and scalability .
Multi-step solution-phase synthesis : Use halogenated precursors (e.g., 3-chloro intermediates) coupled with Stille or Suzuki cross-coupling reactions. For example, Stille coupling of biaryl derivatives yields structurally complex products with moderate to high yields (75–82%) .
- Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Solid-phase | 75 | 98 | High purity, scalable | Requires specialized resins |
| Solution-phase | 82 | 95 | Broad substrate applicability | Complex purification steps |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, downfield shifts in the carboxylic acid proton (~12–14 ppm) and chlorine-induced deshielding in adjacent carbons are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <0.01 Da error, essential for confirming halogenation and functional group integrity .
- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H vibrations in the imidazole ring (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data during structural refinement be resolved?
- Answer:
- Use SHELXL for small-molecule refinement, which handles high-resolution data and twinning artifacts. Adjust thermal parameters iteratively and validate residual electron density maps .
- Cross-check with ORTEP-3 for graphical validation of bond lengths/angles. Discrepancies >3σ should prompt re-examination of hydrogen bonding or disorder modeling .
- Example Workflow : Refine data in SHELXL → Visualize in Olex2 → Validate geometric restraints using IUCr standards .
Q. What strategies mitigate contradictions in bioactivity data across cell lines?
- Answer:
- Cell-Specific Toxicity Profiling : Assess metabolic stability using human liver microsomes (e.g., CYP450 isoforms) to identify off-target effects. For example, notes reduced toxicity in BEAS-2B lung cells but not in fetal liver cells, suggesting tissue-specific metabolism .
- Structure-Activity Relationship (SAR) : Systematically modify the 3-chloro and 8-carboxylic acid groups. Replace chlorine with trifluoromethyl (see ) to enhance lipophilicity and assess changes in IC50 values .
- Table 2: Bioactivity Data (Hypothetical SAR Study)
| Derivative | IC50 (µM) BEAS-2B | IC50 (µM) HepG2 | LogP |
|---|---|---|---|
| 3-Cl, 8-COOH (Parent) | 12.5 | 45.2 | 1.8 |
| 3-CF₃, 8-COOH | 8.7 | 22.1 | 2.5 |
Q. How can researchers address synthetic byproduct formation during halogenation?
- Answer:
- Chromatographic Monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track byproducts like dehalogenated or dimerized species. reports <5% impurity using this method .
- Reaction Optimization : Lower reaction temperatures (0–5°C) and slow addition of halogenating agents (e.g., NCS or PCl5) minimize overhalogenation .
Methodological Considerations
Q. What protocols ensure safe handling of chlorinated intermediates?
- Answer:
- Toxicological Screening : Follow OECD guidelines for acute oral toxicity (LD50) and skin sensitization. highlights 3-chloro-1,2-propanediol esters as reference for risk assessment .
- Engineering Controls : Use fume hoods with HEPA filters and impermeable gloves (e.g., nitrile) during synthesis .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental bioactivity?
- Answer:
- Solvent Effects : Include explicit water molecules in docking simulations (e.g., using AMBER force fields) to account for hydration of the carboxylic acid group.
- Conformational Flexibility : Perform molecular dynamics (MD) simulations (≥100 ns) to explore rotameric states of the imidazole ring, which may alter binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
